molecular formula C14H12BrN5S B3593438 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B3593438
M. Wt: 362.25 g/mol
InChI Key: IMSSJYMJOSPRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic molecule characterized by:

  • Core structure: A 1,2,4-triazole ring substituted at positions 3 and 5 with a (4-bromophenyl)methylthio group and a pyridin-4-yl group, respectively.
  • Functional groups: A thioether linkage (-S-), bromophenyl moiety, and pyridyl nitrogen, which contribute to its electronic and steric properties.

This compound belongs to a class of 1,2,4-triazole derivatives studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5S/c15-12-3-1-10(2-4-12)9-21-14-19-18-13(20(14)16)11-5-7-17-8-6-11/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSJYMJOSPRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 4-pyridylhydrazine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable catalyst.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons
Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
Target compound : 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine - 4-Bromophenylmethylthio
- Pyridin-4-yl
C₁₅H₁₂BrN₅S Hypothesized antimicrobial/antioxidant activity (based on analogs)
3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine - 4-Methoxybenzylthio
- Pyridin-4-yl
C₁₅H₁₅N₅OS Higher solubility due to methoxy group
4-(4-Bromophenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole - 4-Methylbenzylthio
- 4-Bromophenyl
C₂₂H₁₈BrN₅S Enhanced lipophilicity from methyl group
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones - 2-Bromophenyl
- Variable substituents
Varies Demonstrated antimicrobial activity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives - Alkylsulfanyl (e.g., methyl, ethyl) C₁₁H₁₂N₅S (e.g.) Tunable pharmacokinetics via alkyl chains
Key Observations:
  • Bromine vs.
  • Positional Isomerism : The 2-bromophenyl derivatives () exhibit distinct steric and electronic profiles compared to the 4-bromophenyl target compound, which may alter receptor binding .
  • Alkyl vs. Aryl Thioethers : Alkylsulfanyl groups () improve metabolic stability compared to aromatic thioethers but may reduce aromatic stacking interactions .

Biological Activity

Overview

3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound contains a triazole ring, a pyridine ring, and a bromophenyl group, which contribute to its pharmacological potential. The following sections detail its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects.

PropertyValue
IUPAC Name3-[(4-bromophenyl)methylsulfanyl]-5-(4-pyridyl)-1,2,4-triazol-4-amine
Molecular FormulaC14H12BrN5S
CAS Number675826-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole moiety enhances solubility and the potential for hydrogen bonding with enzymes and receptors involved in inflammation and cancer pathways. Specifically, it has been shown to inhibit certain enzymes and modulate cytokine release, which is crucial in inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies on similar triazole compounds have demonstrated effectiveness against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The compound's structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • At concentrations of 50 µg/mL, the compound significantly reduced TNF-α production by approximately 44–60%, indicating a strong anti-inflammatory effect.
  • Additionally, it was observed that certain derivatives increased IL-10 levels, which is beneficial in chronic inflammation management.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The presence of the triazole ring has been linked to enhanced interaction with tubulin and other cellular targets involved in cancer proliferation:

  • In studies involving colon cancer cell lines (HT-29), the compound exhibited IC50 values indicating effective inhibition of cell growth.

Case Studies

  • Evaluation of New Triazole Derivatives : A study synthesized several triazole derivatives and assessed their biological activities. Among them, compounds similar to this compound showed promising results in reducing cytokine levels in peripheral blood mononuclear cells (PBMC) cultures .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of triazole derivatives found that those with similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.